(5-pyridin-4-ylthiophen-2-yl)methanamine
Overview
Description
(5-pyridin-4-ylthiophen-2-yl)methanamine: is a chemical compound with the molecular formula C10H10N2S and a molecular weight of 190.27 g/mol It is characterized by the presence of a pyridine ring and a thiophene ring connected through a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-pyridin-4-ylthiophen-2-yl)methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Attachment of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-pyridin-4-ylthiophen-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted derivatives of the original compound .
Scientific Research Applications
(5-pyridin-4-ylthiophen-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (5-pyridin-4-ylthiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (5-Pyrid-4-ylthien-2-yl)methanol
- (5-Pyrid-4-ylthien-2-yl)methyl chloride
- (5-Pyrid-4-ylthien-2-yl)methyl acetate
Uniqueness
(5-pyridin-4-ylthiophen-2-yl)methanamine is unique due to its specific combination of a pyridine ring and a thiophene ring connected through a methylamine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(5-pyridin-4-ylthiophen-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-6H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUXHGHINJTCIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654822 | |
Record name | 1-[5-(Pyridin-4-yl)thiophen-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937795-98-7 | |
Record name | 5-(4-Pyridinyl)-2-thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937795-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-(Pyridin-4-yl)thiophen-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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